4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

High-Throughput Screening (HTS) S1P3 Antagonist Negative Control

The compound 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (CAS 725218-31-5) is a heterocyclic small molecule featuring a 1,2,4-triazole core, a thiol group, and a 2-methyl-3-furyl substituent. Its molecular formula is C8H9N3OS with a molecular weight of 195.24 g/mol.

Molecular Formula C8H9N3OS
Molecular Weight 195.24 g/mol
CAS No. 725218-31-5
Cat. No. B1348455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
CAS725218-31-5
Molecular FormulaC8H9N3OS
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C2=NNC(=S)N2C
InChIInChI=1S/C8H9N3OS/c1-5-6(3-4-12-5)7-9-10-8(13)11(7)2/h3-4H,1-2H3,(H,10,13)
InChIKeyLMFWZVZTQLDDBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (CAS 725218-31-5): A Characterized Triazole-Based Screening Standard


The compound 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (CAS 725218-31-5) is a heterocyclic small molecule featuring a 1,2,4-triazole core, a thiol group, and a 2-methyl-3-furyl substituent [1]. Its molecular formula is C8H9N3OS with a molecular weight of 195.24 g/mol . While the triazole-thiol class is often associated with antifungal or antimicrobial activity, the specific substitution pattern of this compound has resulted in its primary application as a well-characterized inactive control compound in biochemical and cell-based screening assays, a role substantiated by extensive public bioactivity data [2].

Why 4-Methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol Cannot Be Substituted with Other Triazole-Thiol Scaffolds


General substitution among 1,2,4-triazole-3-thiol derivatives is not feasible due to the structure-activity relationship (SAR) sensitivity of this chemotype. Minor modifications, such as the transition from a 2-furyl to a 2-methyl-3-furyl substituent or from a 4-methyl to a 4-ethyl group on the triazole ring, profoundly alter the molecule's lipophilicity (cLogP shifts from 1.1 to 1.6) and its interaction with biological targets [1][2]. These seemingly subtle changes dictate whether a compound acts as an active inhibitor or, as in the case of this specific compound, a consistently inactive entity across diverse target classes. This unique inactivity profile makes it an irreplaceable standard for establishing baseline signals in screening assays, which cannot be replicated by its active analogs [2].

Quantitative Evidence for 4-Methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol as a Differentiated Screening Tool


Validated Inactivity in HTS for S1P3 Antagonists Compared to Active Class-Leading Compounds

In a primary HTS assay (PubChem AID 485) to identify antagonists of the Sphingosine-1-Phosphate Receptor 3 (S1P3), 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol was confirmed as 'Inactive'. This stands in direct contrast to potent S1P3 antagonists identified within the same triazole-thiol chemical class, which can exhibit IC50 values in the nanomolar range [1]. The specific failure of this compound to inhibit S1P3 confirms that the 4-methyl-5-(2-methyl-3-furyl) substitution pattern is detrimental to this activity, making it an ideal matched negative control for chemical probes targeting S1P receptors.

High-Throughput Screening (HTS) S1P3 Antagonist Negative Control

Confirmed Lack of Agonism at PPARgamma Nuclear Receptor Versus Rosiglitazone-Class Actives

Two distinct primary biochemical HTS assays (PubChem AID 631 and AID 731) evaluated the compound's ability to act as an agonist for the peroxisome proliferator-activated receptor gamma (PPARgamma) by recruiting coactivators SRC-1 and SRC-3. The compound was recorded as 'Inactive' in both assays [1]. This contrasts sharply with thiazolidinedione drugs like rosiglitazone, which are potent PPARgamma agonists. The inactivity is not a general class property; other triazole-containing compounds have demonstrated PPARgamma modulation. This specific profile proves it is a non-activator, suitable as a negative reference in metabolic disorder drug discovery.

PPARgamma Nuclear Receptor Metabolic Screening

Lack of Inhibitory Activity Against Ras Superfamily GTPases as a Defined Selectivity Profile

A panel of HTS assays (AIDs 757-761) screened for inhibitors of Ras and Ras-related GTPases (Rac, Rab7, Ras, Rab2, Cdc42). The target compound was 'Inactive' across all five GTPase assays [1]. This is a critical differentiator, as off-target inhibition of these central signaling proteins is a common liability for many small molecules. This data provides a quantifiable selectivity fingerprint, proving the compound does not interfere with these key cellular switches, unlike some known pan-GTPase inhibitors or promiscuous aggregators that would show non-specific activity.

Ras GTPase Oncology Selectivity Screening

Differentiated Physicochemical Profile Compared to the 4-Ethyl Analog (CAS 438230-35-4)

A direct computational comparison with the 4-ethyl analog, 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (CID 756798), reveals a key difference in lipophilicity. The target compound has a computed XLogP3-AA of 1.1, versus a higher value of 1.6 for the 4-ethyl analog [1]. This 0.5 log unit difference significantly impacts solubility, permeability, and non-specific binding. The lower lipophilicity of the 4-methyl derivative can be a critical factor in selecting building blocks or negative controls where minimized non-specific binding is required.

Lead Optimization Lipophilicity Chemoinformatics

Key Procurement Scenarios for 4-Methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol Based on Evidence


A Validated Negative Control for G-Protein Coupled Receptor (S1P3) Antagonist Screening

Procurement is justified when developing a high-throughput screen for novel S1P3 antagonists. The compound's well-documented inactivity (PubChem AID 485) against this specific receptor provides an essential chemotype-matched baseline. Using it alongside active triazole-based probes ensures any observed hit activity is not merely due to the triazole scaffold, directly satisfying the need for rigorous assay validation [1].

Selectivity Counter-Screen for Inhibitors Targeting Ras Superfamily GTPases in Cancer Research

For cancer drug discovery projects focused on Ras/Rac/Cdc42 signaling, this compound serves as a pre-validated negative reference. Its 'Inactive' status across a panel of five GTPase assays (AIDs 757-761) eliminates it as a general GTPase inhibitor, allowing scientists to rule out pan-assay interference and confirm the target specificity of their lead molecules [2].

Negative Reference Standard in Nuclear Receptor (PPARgamma) Metabolic Drug Discovery

In metabolic syndrome research, this compound is procured to calibrate PPARgamma activation assays. Its confirmed lack of agonism for both SRC-1 and SRC-3 coactivator recruitment (AIDs 631, 731) distinguishes it from active thiazolidinediones. This allows for the clear differentiation of true agonists from non-activators in a chemical series, a critical step in hit triage [3].

A More Hydrophilic Building Block in Lead Optimization Compared to 4-Ethyl Analogs

Medicinal chemists optimizing a triazole-based lead series may prioritize this compound over its 4-ethyl analog (XLogP3-AA 1.6). The significantly lower lipophilicity (XLogP3-AA 1.1, a Δ of -0.5) aligns with the established strategy of reducing logP to improve drug-like properties such as aqueous solubility and to mitigate non-specific binding, making it a strategically superior choice for the next synthesis iteration [4].

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